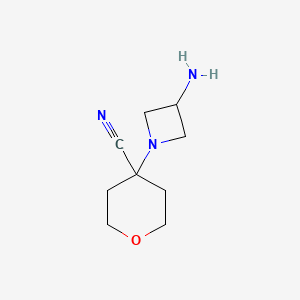
4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound consists of a tetrahydropyran ring fused with an azetidine ring, with an amino group and a nitrile group attached to the structure. Its unique configuration makes it a valuable subject for research in medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This method is favored due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as thiourea dioxide in aqueous medium have been reported to be effective in the synthesis of related compounds .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can reduce nitrile groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives
Aplicaciones Científicas De Investigación
4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. For instance, its derivatives have been shown to act as histamine H3 receptor agonists, regulating the release of neurotransmitters like histamine, acetylcholine, serotonin, noradrenaline, and dopamine . These interactions occur through binding to the receptor and modulating its activity, leading to various physiological effects.
Comparación Con Compuestos Similares
4-(3-aminoazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile can be compared with other similar compounds, such as:
2-amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and have been extensively studied for their pharmacological properties.
4-aminotetrahydropyran: This compound has a similar tetrahydropyran ring but lacks the azetidine ring and nitrile group, leading to different chemical and biological properties.
AZD0156: A compound with a tetrahydro-2H-pyran-4-yl group, used as an ATM kinase inhibitor in cancer research.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H15N3O |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
4-(3-aminoazetidin-1-yl)oxane-4-carbonitrile |
InChI |
InChI=1S/C9H15N3O/c10-7-9(1-3-13-4-2-9)12-5-8(11)6-12/h8H,1-6,11H2 |
Clave InChI |
MXYYJMUETLFNPQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(C#N)N2CC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


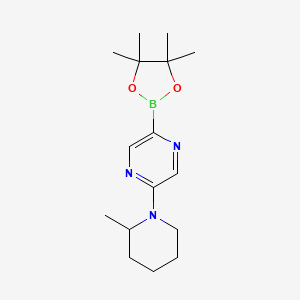

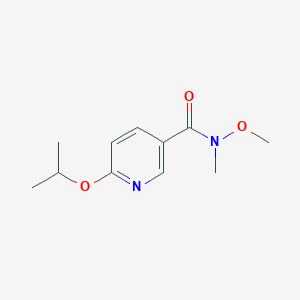
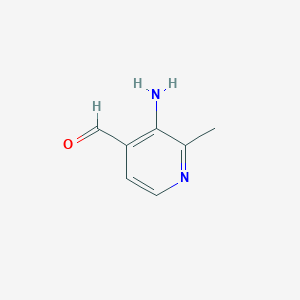
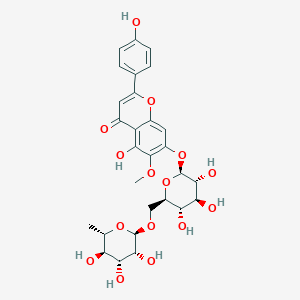


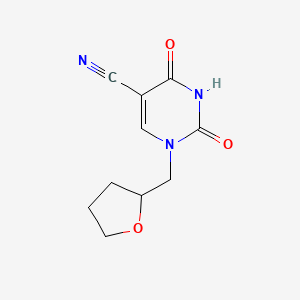





![Tert-butyl 2-amino-6,7-dihydrooxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14867822.png)
